molecular formula C6H9NO2 B15220555 (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B15220555
M. Wt: 127.14 g/mol
InChI Key: DLEQUIVTNNWTMT-WHFBIAKZSA-N
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Description

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the azabicyclo family, which is known for its unique structural features and significant biological activities. The presence of the oxygen and nitrogen atoms in the bicyclic framework makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield amines. Substitution reactions often involve nucleophiles such as halides or hydroxides, leading to the formation of substituted derivatives .

Scientific Research Applications

This compound has significant potential in various scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, particularly in the field of drug discovery. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals. Additionally, in the industrial sector, it is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one can be compared with other similar compounds such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the position and type of heteroatoms present. For example, 8-azabicyclo[3.2.1]octane contains a nitrogen atom at a different position, which can lead to different chemical and biological properties. The unique combination of oxygen and nitrogen in this compound makes it distinct and potentially more versatile in various applications .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1S,5S)-6-oxa-3-azabicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C6H9NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-5,7H,1-3H2/t4-,5-/m0/s1

InChI Key

DLEQUIVTNNWTMT-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H]2CO[C@H](C2=O)CN1

Canonical SMILES

C1C2COC(C2=O)CN1

Origin of Product

United States

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